molecular formula C19H28N2O3S B6573303 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946351-55-9

3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Cat. No.: B6573303
CAS No.: 946351-55-9
M. Wt: 364.5 g/mol
InChI Key: YCSDYRDGDVYSAO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound with complex structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves multiple steps:

  • Formation of the tetrahydroquinoline core: : This may be achieved through catalytic hydrogenation of quinoline under high pressure and temperature.

  • Introduction of the ethanesulfonyl group: : This step can be performed using ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Cyclopentylamine addition: : The cyclopentyl group is introduced via nucleophilic substitution, often using cyclopentylamine.

  • Final acylation: : The propanamide moiety is attached using propanoyl chloride in a reaction facilitated by a base such as sodium hydride.

Industrial Production Methods

On an industrial scale, this compound is often produced using high-throughput methods, optimizing the reaction conditions for scalability and yield. This includes using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide can undergo several types of reactions:

  • Oxidation: : Generally requires strong oxidizing agents like potassium permanganate.

  • Reduction: : Typically performed using agents such as lithium aluminium hydride.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : Yields ketones or alcohol derivatives.

  • Reduction: : Produces the corresponding amines or alcohols.

  • Substitution: : Generates substituted derivatives, depending on the reacting groups.

Scientific Research Applications

3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is widely researched for its:

  • Chemical applications: : As an intermediate in the synthesis of more complex molecules.

  • Biological studies: : Investigated for potential biological activity, including antimicrobial and anticancer properties.

  • Medical research: : Explored as a potential therapeutic agent due to its unique structural features that may interact with various biological targets.

  • Industrial uses: : Employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves:

  • Molecular Targets: : It potentially targets specific enzymes or receptors within biological systems, influencing their activity.

  • Pathways: : The compound may modulate signaling pathways by binding to target molecules, leading to alterations in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

  • 3-cyclopentyl-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

  • 3-cyclopentyl-N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Uniqueness

Compared to its analogs, 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide stands out due to its specific ethanesulfonyl group. This structural feature can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.

There you have it! This compound sounds like it's packed with potential. Have any other intriguing compounds in mind?

Properties

IUPAC Name

3-cyclopentyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-25(23,24)21-13-5-8-16-10-11-17(14-18(16)21)20-19(22)12-9-15-6-3-4-7-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSDYRDGDVYSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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